LY 345899

MTHFD1 Enzyme Kinetics Folate Metabolism

LY 345899 is the definitive MTHFD1/2 dual inhibitor for cancer metabolism research. Unlike pemetrexed or raltitrexed, it directly blocks the MTHFD node to deplete NADPH and elevate ROS, a mechanism unattainable with TS- or DHFR-targeting antifolates. Its efficacy is validated in CRC PDX models, and a high-resolution co-crystal structure (PDB: 5TC4) is available. For laboratories demanding mechanistic precision in one‑carbon metabolism studies, generic substitution is scientifically invalid. Choose LY 345899 to ensure pathway‑specific results.

Molecular Formula C20H21N7O7
Molecular Weight 471.4 g/mol
Cat. No. B1675677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 345899
SynonymsLY345899;  LY-345899;  LY 345899; 
Molecular FormulaC20H21N7O7
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESC1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1
InChIKeyJSNFRYBHBVDHSG-KIYNQFGBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 345899: A Dual MTHFD1/2 Folate Analog for Preclinical Colorectal Cancer Research


LY 345899 (LY345899) is a folate analog that functions as a potent inhibitor of both cytoplasmic methylenetetrahydrofolate dehydrogenase 1 (MTHFD1; also known as DC301) and mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) . It is a key tool compound for investigating one-carbon metabolism and redox homeostasis in cancer, particularly in colorectal cancer (CRC) [1]. Unlike classical antifolates that primarily target thymidylate synthase (TS) or dihydrofolate reductase (DHFR), LY 345899 directly disrupts the folate cycle at the MTHFD node, leading to NADPH depletion and reactive oxygen species (ROS) accumulation [2].

Why LY 345899 Cannot Be Replaced by Pemetrexed, Raltitrexed, or Other Antifolates


Generic substitution of antifolates is scientifically invalid due to profound differences in their primary enzymatic targets, polyglutamation dependence, and resulting mechanisms of action. LY 345899 is a direct dual inhibitor of MTHFD1/2, enzymes critical for mitochondrial one-carbon metabolism and NADPH production [1]. In contrast, pemetrexed and raltitrexed are classical antifolates whose antitumor activity relies heavily on polyglutamation to primarily inhibit thymidylate synthase (TS) and other folate-dependent enzymes [2]. This mechanistic divergence means that LY 345899 induces a distinct cytotoxic phenotype characterized by redox stress and NADPH depletion, which is not replicated by TS inhibitors [3]. Consequently, using a different folate analog would investigate a different biological pathway and yield non-comparable experimental results, undermining the integrity of studies focused on MTHFD2 biology or one-carbon metabolism.

LY 345899 Quantitative Differentiation: Head-to-Head Evidence vs. Pemetrexed and MTHFD2 Inhibitors


Primary Target Divergence: Direct MTHFD1 Inhibition vs. Thymidylate Synthase Blockade

LY 345899 is a direct inhibitor of MTHFD1, with a Ki of 18 nM, representing its primary enzymatic target [1]. This contrasts sharply with classical antifolates like pemetrexed, which require polyglutamation for potent TS inhibition. Pemetrexed's monoglutamate form is a weak TS inhibitor (Ki = 340 nM), while its pentaglutamate metabolite is highly potent (Ki = 3.4 nM) [2]. Raltitrexed, another TS inhibitor, has a Ki of 62 nM for TS [3]. LY 345899's direct, high-affinity targeting of MTHFD1/2 defines a distinct mechanism of action not shared by these comparators.

MTHFD1 Enzyme Kinetics Folate Metabolism

Quantified In Vivo Efficacy: LY 345899 Suppresses Tumor Growth in Colorectal Cancer PDX Models

In a patient-derived xenograft (PDX) model of colorectal cancer, treatment with LY 345899 resulted in a statistically significant reduction in tumor weight. The mean tumor weight for the LY 345899-treated group was 0.74 mg, compared to 1.83 mg for the vehicle-treated control group [1]. This demonstrates potent in vivo antitumor activity in a clinically relevant model of CRC.

Colorectal Cancer Patient-Derived Xenograft In Vivo Efficacy

Comparative Selectivity: LY 345899 is a Dual MTHFD1/2 Inhibitor, Unlike MTHFD2-Selective Probes

LY 345899 is a dual inhibitor of MTHFD1 and MTHFD2, with IC50 values of 96 nM and 663 nM, respectively . This dual inhibitory profile distinguishes it from more recently developed MTHFD2 inhibitors like DS44960156, which has >18-fold selectivity for MTHFD2 over MTHFD1 [1]. While LY 345899 is less selective for MTHFD2, its dual targeting of both the cytoplasmic (MTHFD1) and mitochondrial (MTHFD2) isoforms makes it a valuable tool for investigating the complete blockade of the folate cycle at this critical node.

MTHFD2 Selectivity Tool Compound

Mechanistic Biomarker Profile: LY 345899 Induces Redox Stress via NADPH Depletion

Treatment of colorectal cancer cells (HCT116, SW620, LoVo) with LY 345899 (10 µM) leads to a significant decrease in the NADPH/NADP+ ratio and an increase in reactive oxygen species (ROS) production [1]. This redox imbalance is a direct consequence of MTHFD1/2 inhibition and is a hallmark of LY 345899's mechanism of action. In contrast, classical antifolates like pemetrexed and raltitrexed induce cell death primarily through the inhibition of thymidylate synthase and subsequent disruption of DNA synthesis, not through acute redox stress [2].

NADPH Redox Homeostasis Reactive Oxygen Species

Structural Engagement: LY 345899 Binding Mode to MTHFD2 Confirmed by Co-crystallography

The precise binding mode of LY 345899 to human MTHFD2 has been confirmed via X-ray co-crystallography (PDB: 5TC4) [1]. This structural information allows for direct comparison with other MTHFD2 inhibitors, such as TH7299. The co-crystal structures reveal distinct binding interactions within the active site, confirming LY 345899's direct engagement with its target [2]. This level of structural validation is not available for all MTHFD2 probes and provides a high degree of confidence in its on-target activity.

Structural Biology MTHFD2 Co-crystal Structure

Cellular Cytotoxicity: Differential Sensitivity of MTHFD2-High CRC Cells to LY 345899

A 72-hour treatment with LY 345899 reduced the cell viability of several colorectal cancer cell lines (LoVo, SW620, HCT116) known to have high MTHFD2 expression [1]. This sensitivity is linked to the compound's mechanism of action. In contrast, pemetrexed and raltitrexed exhibit a broader cytotoxic profile across various cancer types, including those with lower MTHFD2 expression, reflecting their primary action on the universal target TS .

Colorectal Cancer Cell Viability MTHFD2 Expression

Optimal Research Applications for LY 345899 in Preclinical Oncology


Investigating the Role of Mitochondrial One-Carbon Metabolism in Colorectal Cancer

LY 345899 is the ideal tool compound for researchers investigating the functional role of MTHFD2 in colorectal cancer initiation, progression, and metastasis. Its ability to potently suppress tumor growth in CRC PDX models [1] and its defined mechanism of inducing redox stress make it invaluable for studying this pathway. Studies should include endpoints such as NADPH/NADP+ ratio, ROS levels, and tumor weight.

Elucidating Redox Homeostasis and Metabolic Vulnerabilities in Cancer

Use LY 345899 to probe the connection between the folate cycle and cellular redox balance. The compound is specifically suited for experiments designed to measure its impact on NADPH depletion, glutathione levels, and subsequent ROS accumulation [2]. This application is distinct from using DNA-damaging antifolates like pemetrexed.

Validating MTHFD2 as a Therapeutic Target in Preclinical Cancer Models

For target validation studies, LY 345899 provides a well-characterized chemical probe to inhibit MTHFD2 activity in vivo. Its efficacy in a CRC PDX model [1] supports its use in assessing the therapeutic potential of MTHFD2 blockade. Its known dual MTHFD1/2 activity profile should be carefully considered when interpreting results.

Structure-Based Drug Discovery and Chemical Probe Development

The availability of a high-resolution co-crystal structure of LY 345899 bound to MTHFD2 (PDB: 5TC4) makes it a critical reference compound for medicinal chemistry and structural biology efforts [3]. It can serve as a starting point for designing novel inhibitors or for benchmarking the binding modes of new chemical entities targeting the same site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 345899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.